Home > Products > Screening Compounds P144443 > N-arachidonoyl-serotonin
N-arachidonoyl-serotonin -

N-arachidonoyl-serotonin

Catalog Number: EVT-15293228
CAS Number:
Molecular Formula: C30H42N2O2
Molecular Weight: 462.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-arachidonoyl-serotonin is synthesized from arachidonic acid and serotonin through a process known as acylation. This compound is found in various tissues, including the brain and gastrointestinal tract, indicating its significance in neurobiology and gut physiology .

Classification

N-arachidonoyl-serotonin is classified as a lipid-derived signaling molecule and is categorized under endocannabinoids due to its structural similarity to other endocannabinoids like anandamide. It acts on cannabinoid receptors and transient receptor potential vanilloid channels, positioning it within the broader context of cannabinoid pharmacology .

Synthesis Analysis

Methods

The synthesis of N-arachidonoyl-serotonin involves the reaction between arachidonic acid and serotonin. The typical procedure includes:

  1. Reagents: Arachidonic acid, serotonin hydrochloride, N,N-diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP).
  2. Solvents: Anhydrous dimethylformamide and dichloromethane are used as solvents.
  3. Reaction Conditions: The reaction mixture is cooled in an ice-water bath before adding the reagents. After initial cooling, the mixture is allowed to warm to room temperature for several hours to facilitate the reaction.
  4. Purification: The product is extracted using dichloromethane and purified via high-performance liquid chromatography (HPLC) to yield N-arachidonoyl-serotonin .

Technical Details

The yield of N-arachidonoyl-serotonin typically reaches around 45% following purification. The compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Molecular Structure Analysis

Structure

N-arachidonoyl-serotonin has a complex molecular structure characterized by a long hydrocarbon chain derived from arachidonic acid linked to the serotonin molecule. Its chemical formula is C30H42N2O with a molecular weight of 462.7 g/mol .

Data

  • CAS Number: 187947-37-1
  • Appearance: Pale yellow oil
  • Solubility: Soluble in dimethyl sulfoxide, ethanol, and dimethyl formamide.
Chemical Reactions Analysis

Reactions

N-arachidonoyl-serotonin participates in several biochemical reactions:

  1. Inhibition of Fatty Acid Amide Hydrolase: It inhibits this enzyme, which leads to increased levels of endogenous cannabinoids like anandamide.
  2. Interaction with TRPV1 Receptors: N-arachidonoyl-serotonin acts as an antagonist at transient receptor potential vanilloid 1 channels, which are implicated in pain perception .

Technical Details

The compound's inhibitory effects on fatty acid amide hydrolase have been quantified with an IC50 value of approximately 5.6 mM, while its antagonistic activity at TRPV1 receptors has an IC50 value of about 40 nM .

Mechanism of Action

Process

N-arachidonoyl-serotonin exerts its effects primarily through two mechanisms:

  1. Endocannabinoid Modulation: By inhibiting fatty acid amide hydrolase, it prevents the breakdown of anandamide, thereby enhancing its analgesic properties.
  2. TRPV1 Antagonism: As a TRPV1 antagonist, it reduces pain signaling pathways by blocking calcium influx through these channels during nociceptive stimuli .

Data

Research indicates that N-arachidonoyl-serotonin can effectively reduce pain responses in rodent models by modulating these pathways, showcasing its potential therapeutic applications in pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow oil.
  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Molecular Formula: C30H42N2O.
  • Molecular Weight: 462.7 g/mol.
  • Purity: Typically ≥98% as determined by thin-layer chromatography.

These properties make N-arachidonoyl-serotonin suitable for various biochemical applications and research studies focused on pain modulation and endocannabinoid system interactions .

Applications

Scientific Uses

N-arachidonoyl-serotonin has garnered interest for its potential applications in:

  1. Pain Management: Due to its analgesic properties mediated through TRPV1 antagonism and endocannabinoid enhancement.
  2. Neuroscience Research: Investigating its role in sleep regulation and anxiety modulation due to its effects on neurotransmitter systems .
  3. Gastrointestinal Studies: Understanding its influence on gut hormone secretion and motility.

Research continues to explore the therapeutic potential of N-arachidonoyl-serotonin across various medical fields due to its unique biochemical properties and mechanisms of action .

Pharmacological Mechanisms of Action

Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid-1 (TRPV1)

N-Arachidonoyl-serotonin (AA-5-HT) exhibits a unique dual-target inhibitory profile, simultaneously blocking fatty acid amide hydrolase (FAAH) and antagonizing transient receptor potential vanilloid type 1 (TRPV1) channels. This bifunctionality underpins its distinct pharmacological effects compared to single-target agents.

Structural Determinants of FAAH Inhibition and TRPV1 Antagonism

The molecular architecture of AA-5-HT integrates key features enabling dual activity:

  • Arachidonoyl Tail: Mimics the fatty acid chain of endogenous FAAH substrates (e.g., anandamide, AEA) and TRPV1 ligands, facilitating binding to both enzyme and ion channel active sites [1] [5].
  • Serotonin Moiety (Polar Head Group): Provides critical hydrogen-bonding interactions with FAAH catalytic residues (e.g., Ser241, Ser217) within the amidase signature domain. This moiety is essential for FAAH inhibition but prevents AA-5-HT from acting as a TRPV1 agonist [1] [4] [5].
  • Amide Linkage: Connects the arachidonoyl tail and serotonin head, maintaining structural stability while allowing conformational flexibility for interaction with both targets [1] [5].This structure allows AA-5-HT to function as a competitive FAAH inhibitor and a non-competitive TRPV1 antagonist. Its affinity for TRPV1 (IC₅₀ = 37-40 nM against 100 nM capsaicin) significantly surpasses its potency for FAAH inhibition (IC₅₀ = 1-12 µM) [1] [5] [7].

Table 1: Pharmacological Profile of AA-5-HT at FAAH and TRPV1

TargetActivityPotency (IC₅₀)Key Structural DeterminantsFunctional Consequence
FAAHCompetitive Inhibitor1 - 12 µMSerotonin moiety (H-bonding), Arachidonoyl tail (substrate mimicry), Amide linkagePrevents hydrolysis of AEA and other FAAs
TRPV1Non-competitive Antagonist37 - 40 nMArachidonoyl tail (channel binding), Serotonin moiety (prevents agonist action)Blocks capsaicin- and proton-induced channel activation

Comparative Efficacy Against Selective FAAH Inhibitors and TRPV1 Antagonists

AA-5-HT's dual mechanism translates to distinct functional outcomes compared to selective agents:

  • vs. Selective FAAH Inhibitors (URB597, OL-135): URB597 (IC₅₀ = 5-113 nM) and OL-135 (IC₅₀ = 2.1 nM) exhibit significantly greater in vitro FAAH inhibitory potency than AA-5-HT [1]. However, AA-5-HT demonstrates superior in vivo analgesic efficacy in models of neuropathic and inflammatory pain. This enhanced efficacy stems from its additional TRPV1 blockade, preventing the pronociceptive effects that can occur with elevated AEA levels acting on sensitized TRPV1 channels [1] [7]. Selective FAAH inhibitors lack this TRPV1 antagonism.
  • vs. Selective TRPV1 Antagonists (Capsazepine, I-RTX): AA-5-HT shows comparable or greater TRPV1 antagonistic potency (IC₅₀ 37-40 nM) than capsazepine (micromolar range IC₅₀) and similar potency to 5'-Iodo-resiniferatoxin (I-RTX) [1] [2] [7]. Crucially, AA-5-HT provides broader-spectrum analgesia than selective TRPV1 antagonists alone. This is attributed to its concurrent elevation of endocannabinoids (AEA, 2-AG) via FAAH inhibition, engaging additional anti-nociceptive pathways through cannabinoid receptors [1] [2] [7]. Selective TRPV1 antagonists lack this endocannabinoid-enhancing component.

The synergistic interplay between FAAH inhibition and TRPV1 blockade within AA-5-HT results in a more robust and effective anti-nociceptive profile than either selective inhibition or antagonism alone, particularly in chronic pain states characterized by endocannabinoid system dysregulation and TRPV1 sensitization.

Synergistic Modulation of Endocannabinoid Levels

The pharmacological impact of AA-5-HT extends beyond direct target inhibition, significantly influencing the endogenous cannabinoid ("endocannabinoid") system through substrate accumulation and receptor cross-talk.

Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Elevation In Vivo

AA-5-HT potently elevates levels of key endocannabinoids in vivo through FAAH inhibition:

  • Anandamide (AEA): AA-5-HT administration induces a significant, dose-dependent increase in AEA concentrations within key pain-processing regions of the central nervous system. Elevations are consistently observed in the periaqueductal grey (PAG), rostral ventromedial medulla (RVM), and spinal cord dorsal horn following systemic or local administration [1] [2] [7]. This localized AEA surge is critical for its analgesic effects, as pre-treatment with the CB₁ receptor antagonist AM251 significantly attenuates AA-5-HT-induced analgesia [1] [7].
  • 2-Arachidonoylglycerol (2-AG): While primarily hydrolyzed by monoacylglycerol lipase (MAGL), 2-AG levels are also susceptible to modulation by FAAH inhibition under certain conditions. AA-5-HT administration elevates 2-AG levels in peripheral tissues (e.g., skin at the site of inflammation) and within the spinal cord [1] [7]. This 2-AG elevation contributes to anti-nociception and anti-inflammatory effects, potentially engaging both CB₁ and CB₂ receptors [1] [6].

Importantly, the magnitude of AEA elevation correlates with AA-5-HT's efficacy in reducing pain behaviors in diverse models, including formalin-induced tonic pain, carrageenan-induced inflammatory hyperalgesia, and chronic constriction injury-induced neuropathic pain [1] [7] [9]. Notably, AA-5-HT does not significantly elevate AEA in all contexts (e.g., colon in inflammatory bowel disease models), explaining its variable efficacy [9].

Table 2: Tissue-Specific Elevation of Endocannabinoids by AA-5-HT In Vivo

EndocannabinoidTissue Elevation ObservedFunctional SignificanceKey Pain Models Demonstrated
Anandamide (AEA)Periaqueductal Grey (PAG), Rostral Ventromedial Medulla (RVM), Spinal Cord Dorsal Horn, Peripheral Skin (inflammation site)CB₁-mediated analgesia in CNS pain pathways; Local TRPV1 desensitizationFormalin test, Chronic Constriction Injury (Neuropathy), Carrageenan Inflammation
2-AGSpinal Cord, Peripheral Skin (inflammation site)Contribution to CB₁/CB₂-mediated anti-nociception and anti-inflammationFormalin test, Carrageenan Inflammation

Interaction With Cannabinoid CB1/CB2 Receptor-Mediated Pathways

The endocannabinoids elevated by AA-5-HT, particularly AEA, exert their effects primarily through cannabinoid receptors CB₁ and CB₂:

  • CB₁ Receptor-Mediated Signaling: The analgesic effects of AA-5-HT are predominantly mediated indirectly via elevated AEA activating CB₁ receptors. This is robustly demonstrated by the reversal of AA-5-HT-induced analgesia by the selective CB₁ antagonist AM251 in models of acute, inflammatory, and neuropathic pain [1] [7]. CB₁ activation in the PAG, RVM, and spinal cord inhibits neurotransmitter release from presynaptic terminals, dampening pain signal transmission. AA-5-HT also modulates neuronal firing in pain modulatory centers (e.g., inhibiting ON-cell and OFF-cell activity in the RVM) via this CB₁-dependent mechanism [2].
  • CB₂ Receptor Involvement: While CB₁ activation is central to supraspinal analgesia, CB₂ receptors on immune cells (e.g., microglia) contribute to AA-5-HT's anti-inflammatory effects. Elevated AEA and 2-AG can activate CB₂ receptors, inhibiting pro-inflammatory cytokine release (e.g., IL-6, TNF-α) and reducing neuroinflammation associated with chronic pain [3]. Furthermore, AA-5-HT's metabolite, 14',15'-epoxy-N-arachidonoyl serotonin (epoNA5HT), identified under inflammatory conditions, acts as a full CB₁ agonist and also interacts with CB₂ and TRPV1, enhancing anti-inflammatory effects [3].
  • Functional Selectivity (Bias) at Cannabinoid Receptors: Emerging evidence suggests AA-5-HT's primary effect—elevating endogenous AEA—may engage specific CB₁ signaling pathways. AEA can exhibit signaling bias, potentially favoring Gαi/o-mediated inhibition of adenylyl cyclase or β-arrestin recruitment over other pathways like Gαs activation [6]. This bias might contribute to AA-5-HT's analgesic efficacy while potentially mitigating certain centrally-mediated CB₁ side effects, although this requires further direct investigation for AA-5-HT-derived signaling.

The interplay between elevated endocannabinoids and TRPV1 antagonism is crucial. By blocking TRPV1, AA-5-HT prevents the potential pronociceptive effects of high AEA concentrations at sensitized TRPV1 channels, especially in inflamed or injured tissue, thereby "channeling" the elevated AEA towards beneficial CB₁/CB₂ activation [1] [7]. This synergistic modulation of the endocannabinoid/endovanilloid axis represents the core pharmacological advantage of AA-5-HT over single-target agents.

Properties

Product Name

N-arachidonoyl-serotonin

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)

InChI Key

QJDNHGXNNRLIGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.